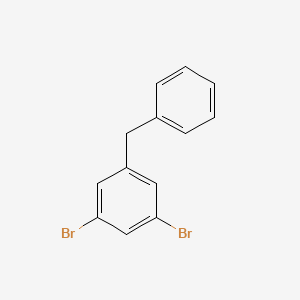

1-Benzyl-3,5-dibromobenzene

Descripción general

Descripción

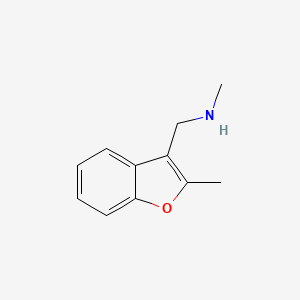

1-Benzyl-3,5-dibromobenzene is a chemical compound with the CAS Number: 71572-36-6 . It has a molecular weight of 326.03 . The IUPAC name for this compound is 1-benzyl-3,5-dibromobenzene .

Synthesis Analysis

The synthesis of benzene derivatives like 1-Benzyl-3,5-dibromobenzene often involves electrophilic substitution reactions . The process typically involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 1-Benzyl-3,5-dibromobenzene can be represented by the InChI code: 1S/C13H10Br2/c14-12-7-11 (8-13 (15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 .Chemical Reactions Analysis

Benzene derivatives like 1-Benzyl-3,5-dibromobenzene can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3,5-dibromobenzene include a molecular weight of 326.03 .Aplicaciones Científicas De Investigación

Synthesis of Valuable Organic Compounds

1-Benzyl-3,5-dibromobenzene plays a crucial role in the synthesis of various organic compounds. It acts as a key intermediate in the creation of 1,2-dibromobenzenes, which are highly valuable precursors for organic transformations, particularly those involving benzynes. This is evident in the synthesis of derivatives like 1,2-dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene, showcasing its versatility in chemical reactions (Diemer, Leroux, & Colobert, 2011).

Application in Antimitotic Agents

Another significant application is in the development of antimitotic agents. A series of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues were developed using a functionalized dibromobenzene intermediate. These compounds demonstrated efficacy in cell viability and cell proliferation assays, indicating their potential in medical research (Shetty et al., 2011).

Facilitating Palladium-Catalyzed Cross-Coupling

1-Benzyl-3,5-dibromobenzene is instrumental in palladium-catalyzed cross-coupling reactions. These reactions involve carbonyl and phenolic compounds, leading to the production of oxygen-containing heterocycles or carbocyclic compounds. This demonstrates its utility in complex organic synthesis processes (Terao, Satoh, Miura, & Nomura, 1999).

Role in Polarographic Studies

1-Benzyl-3,5-dibromobenzene is also studied in polarographic research. Its behavior in solvents like acetonitrile and dimethylformamide has been examined, particularly focusing on its transformation into benzyne, a reactive intermediate in many chemical processes (Wawzonek & Wagenknecht, 1964).

Mecanismo De Acción

The mechanism of action for the reactions of 1-Benzyl-3,5-dibromobenzene involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-3,5-dibromobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWKGSUXPFUDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293134 | |

| Record name | 1-benzyl-3,5-dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3,5-dibromobenzene | |

CAS RN |

71572-36-6 | |

| Record name | NSC87361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-3,5-dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis-](/img/structure/B3056387.png)

![1-Bromospiro[2.3]hexane](/img/structure/B3056405.png)